N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide

説明

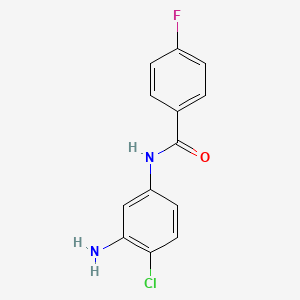

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorobenzoyl group linked to a 3-amino-4-chloro-substituted aniline moiety.

特性

IUPAC Name |

N-(3-amino-4-chlorophenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-11-6-5-10(7-12(11)16)17-13(18)8-1-3-9(15)4-2-8/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZIWASFFLYWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride in the presence of a polar solvent and an acid acceptor . The reaction conditions often include:

Solvent: Polar solvents such as C1-C3 alkanols.

Acid Acceptor: Commonly used acid acceptors include bases like triethylamine.

Reaction Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar conditions as described above. The process may also include purification steps such as crystallization from non-polar solvents to obtain the desired product with high purity .

化学反応の分析

Types of Reactions

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学的研究の応用

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe for imaging applications.

Medicine: Explored for its antiviral and antibacterial properties.

Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

作用機序

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .

類似化合物との比較

Structural Analogues

Key structural variations among benzamide derivatives include substituents on the benzamide ring (e.g., fluoro, chloro, nitro) and the aniline moiety (e.g., amino, chloro, methyl). These modifications impact electronic properties, steric effects, and biological activity.

Table 1: Structural Comparison of N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide and Analogues

Physical and Chemical Properties

Substituents significantly affect melting points and synthetic yields. Electron-withdrawing groups (e.g., Cl, NO₂) generally increase melting points due to enhanced intermolecular interactions.

Table 2: Physical Properties of Selected Benzamide Derivatives

生物活性

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

- Molecular Formula : C13H10ClFN2O

- Molecular Weight : 252.68 g/mol

This compound features a chlorinated aromatic ring and an amino group that contribute to its biological interactions.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially modulating metabolic pathways. For instance, it may inhibit enzymes involved in inflammatory processes or metabolic syndromes.

- Receptor Binding : It may bind to various receptors, influencing physiological responses such as pain perception or inflammatory responses.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in several studies. For example, in carrageenan-induced rat paw edema models, compounds with similar structural features showed significant inhibition of inflammation, indicating that this compound may exhibit similar properties.

| Compound | % Inhibition at 1 hr | % Inhibition at 2 hrs | % Inhibition at 3 hrs | % Inhibition at 4 hrs |

|---|---|---|---|---|

| Unsubstituted Benzamide | 24.3% | 32% | 49.9% | 51.9% |

| 4-Chloro Substituted Benzamide | 20.6% | 26.5% | 53.2% | 51.5% |

Antiplasmodial Activity

This compound has been investigated for its potential antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship studies have highlighted the importance of the substitution pattern on the aromatic rings for enhancing potency against this parasite.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at various concentrations, supporting its potential as a therapeutic agent in treating bacterial infections.

- Anti-inflammatory Research : In another study examining anti-inflammatory properties, this compound was tested in vivo using carrageenan-induced edema models. The compound showed a dose-dependent decrease in paw swelling, suggesting effective anti-inflammatory action.

- In Vitro Studies on Plasmodium : Research conducted on analogs of this compound revealed promising antiplasmodial activity with IC50 values significantly lower than standard treatments, indicating its potential as a lead compound for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。